![molecular formula C19H23Cl2NO4 B12387751 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid is a complex organic compound characterized by its unique structure, which includes a dichlorohydroxyphenyl group, a carbamoyl group, and a cyclohexylidene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid typically involves multiple steps:
Formation of the Dichlorohydroxyphenyl Intermediate: This step involves the chlorination of a hydroxyphenyl compound to introduce the dichloro groups. The reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Carbamoylation: The dichlorohydroxyphenyl intermediate is then reacted with a carbamoylating agent, such as isocyanate, to form the carbamoyl group.
Cyclohexylidene Ring Formation: The next step involves the formation of the cyclohexylidene ring through a cyclization reaction. This can be achieved using a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Pentanoic Acid Introduction: Finally, the pentanoic acid moiety is introduced through a condensation reaction with a suitable precursor, such as a pentanoic acid derivative, in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, to form quinone derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The dichlorohydroxyphenyl group is known to interact with active sites of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique structure imparts desirable properties, such as thermal stability and chemical resistance, to the materials.
作用機序
The mechanism of action of 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid involves its interaction with specific molecular targets. The dichlorohydroxyphenyl group can form hydrogen bonds and hydrophobic interactions with enzyme active sites, inhibiting their activity. The carbamoyl group can also participate in covalent bonding with nucleophilic residues in proteins, further enhancing its inhibitory effects.
類似化合物との比較
Similar Compounds
4,4-Bis(4-hydroxyphenyl)pentanoic acid: Similar structure but lacks the dichloro and carbamoyl groups.
2,3-Dichloro-4-hydroxybenzoic acid: Contains the dichlorohydroxyphenyl group but lacks the cyclohexylidene and pentanoic acid moieties.
4-Methylcyclohexanecarboxylic acid: Contains the cyclohexylidene ring but lacks the dichlorohydroxyphenyl and carbamoyl groups.
Uniqueness
The uniqueness of 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid lies in its combination of functional groups, which imparts a wide range of chemical reactivity and potential applications. The presence of both dichloro and carbamoyl groups allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C19H23Cl2NO4 |
|---|---|
分子量 |
400.3 g/mol |
IUPAC名 |
5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid |
InChI |
InChI=1S/C19H23Cl2NO4/c1-19(10-8-12(9-11-19)4-2-3-5-15(24)25)18(26)22-13-6-7-14(23)17(21)16(13)20/h4,6-7,23H,2-3,5,8-11H2,1H3,(H,22,26)(H,24,25) |
InChIキー |
AMLBTVVCGWKIGR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=CCCCC(=O)O)CC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)
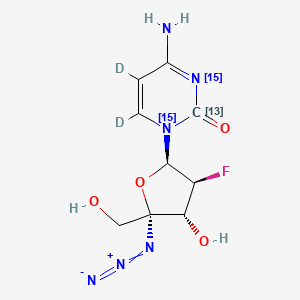
![[Deamino-Pen1,Val4,D-Arg8]-vasopressin](/img/structure/B12387677.png)
![6-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12387685.png)
![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![6-[[[1-[(1S)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)-1-hydroxyethyl]-2-oxabicyclo[2.2.2]octan-4-yl]amino]methyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B12387705.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
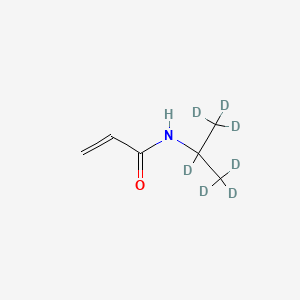
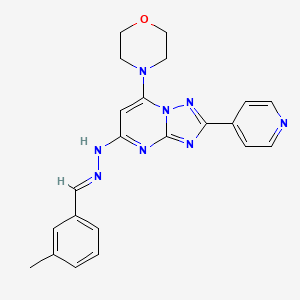
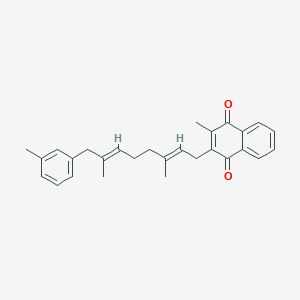
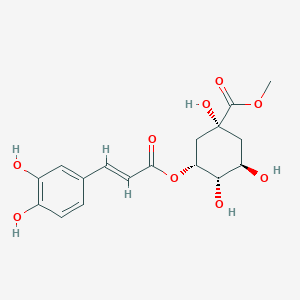
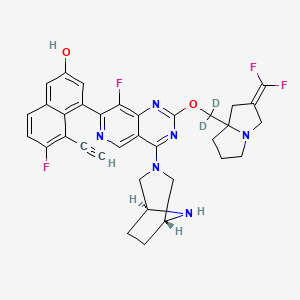
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
